3-(2-Chlorophenyl)butan-2-amine
CAS No.:
Cat. No.: VC17845726
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClN |
|---|---|
| Molecular Weight | 183.68 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)butan-2-amine |
| Standard InChI | InChI=1S/C10H14ClN/c1-7(8(2)12)9-5-3-4-6-10(9)11/h3-8H,12H2,1-2H3 |
| Standard InChI Key | XRTIATLANYZUMB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1Cl)C(C)N |
Introduction
3-(2-Chlorophenyl)butan-2-amine is a chemical compound that belongs to the class of phenylbutanamines, where the phenyl group is substituted with a chlorine atom at the second position. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of 3-(2-Chlorophenyl)butan-2-amine typically involves the reaction of 2-chlorobenzyl cyanide with 2-butanone in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The final product can be obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions and Applications
3-(2-Chlorophenyl)butan-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in organic synthesis and the development of new materials.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of imines or nitriles. | Potassium permanganate, chromium trioxide. |
| Reduction | Formation of the corresponding alkane. | Lithium aluminum hydride, sodium borohydride. |
| Substitution | Substitution of the chlorine atom with other functional groups. | Nucleophiles such as sodium methoxide or potassium tert-butoxide. |
Biological Activity and Research Applications
3-(2-Chlorophenyl)butan-2-amine has been studied for its potential effects on biological systems, including interactions with enzymes and receptors. It is believed to act on neurotransmitter systems, particularly those involving dopamine and serotonin, which may lead to therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Similar compounds, such as 2-(3-Chlorophenyl)butan-2-amine and 3-(4-Chlorophenyl)butan-2-amine, exhibit different pharmacological profiles due to the positional isomerism of the chlorine atom on the phenyl ring. This variation in structure can significantly influence their chemical reactivity and biological activity.
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